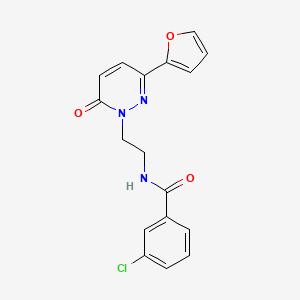

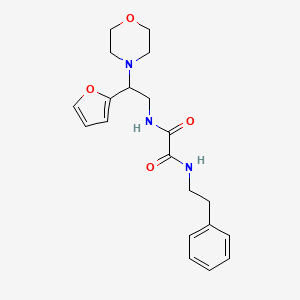

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been synthesized by researchers for various scientific research applications. This compound has shown promising results in the field of medicinal chemistry and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antimicrobial Study

- A study by El-Shehry, El‐Hag, and Ewies (2020) focused on the synthesis of new compounds, including derivatives of 1,2,4-triazinone, which share structural similarities with 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).

Pyridazine Derivatives and Reactions

- Research by Deeb et al. (1992) explored the synthesis and reactions of pyridazine derivatives, including furo[2,3-c]pyridazines. These compounds are structurally related to 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and have potential significance in various chemical reactions (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Antibacterial, Antiurease, and Antioxidant Activities

- Sokmen et al. (2014) synthesized ethyl N′-furan-2-carbonylbenzohydrazonate, structurally related to the compound , and evaluated its antibacterial, antiurease, and antioxidant activities. This research highlights the potential of such compounds in pharmaceutical applications (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Synthesis and Antimicrobial/Antioxidant Activity

- Devi et al. (2010) investigated the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, closely related to the compound of interest. They assessed their antimicrobial and antioxidant activities, contributing to the understanding of such compounds' biomedical potential (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Unfused Heterobicycles as Amplifiers of Phleomycin

- Research by Brown and Cowden (1982) on unfused heterobicycles, including compounds with furan-2-yl substituents, showed their potential as amplifiers of phleomycin against Escherichia coli. This study adds to the understanding of the biomedical applications of such compounds (Brown & Cowden, 1982).

Anti-Inflammatory Evaluation

- A study by Boukharsa et al. (2018) synthesized novel pyridazinone derivatives, including benzo[b]furan-2-ylmethyl compounds. These were tested for anti-inflammatory activity, indicating potential therapeutic applications for related compounds (Boukharsa, Lakhlili, Harti, Meddah, Tiendrebeogo, Taoufik, Faouzi, Ibrahimi, & Ansar, 2018).

Conversion into Heterocyclic Systems with Antiviral Activity

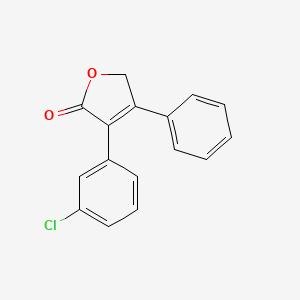

- Hashem et al. (2007) converted 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones into various heterocyclic systems, including pyridazinones and triazoles. These compounds were evaluated for antiviral activity, highlighting another potential application of structurally similar compounds (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Synthesis and Antitumor Activity Evaluation

- Abou-Elmagd et al. (2016) synthesized pyrazolyl-substituted 2(3H)-furanones and evaluated them as anticancer agents. This research underscores the significance of furanone derivatives in developing novel antitumor agents (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016).

Structure Analysis and Theoretical Calculations

- Sallam et al. (2021) conducted a study on the synthesis and structural analysis of triazolopyridazine compounds. They performed density functional theory calculations to understand the compound's properties, contributing to the field of computational chemistry and drug design (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

properties

IUPAC Name |

3-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQWFYZQLAYNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![Ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2834951.png)

![[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B2834955.png)